molecular formula C9H5ClO3S B13026876 5-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid

5-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid

Cat. No.: B13026876
M. Wt: 228.65 g/mol
InChI Key: GLHBVAOMJUSFJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid typically involves the chlorination of benzo[b]thiophene followed by hydroxylation and carboxylation reactions. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position of the benzo[b]thiophene ring . Subsequent hydroxylation can be achieved using reagents like sodium hydroxide or hydrogen peroxide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and hydroxylation processes, often using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiophene derivatives, which can have different functional groups replacing the chlorine or hydroxyl groups .

Scientific Research Applications

5-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and hydroxyl groups allows for versatile chemical modifications and enhances its potential as a multifunctional compound in various applications .

Properties

Molecular Formula

C9H5ClO3S

Molecular Weight

228.65 g/mol

IUPAC Name

5-chloro-3-hydroxy-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C9H5ClO3S/c10-4-1-2-6-5(3-4)7(11)8(14-6)9(12)13/h1-3,11H,(H,12,13)

InChI Key

GLHBVAOMJUSFJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=C(S2)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.